molecular formula C12H11NO2 B2710735 N-[(1-benzofuran-3-yl)methyl]prop-2-enamide CAS No. 2094902-83-5

N-[(1-benzofuran-3-yl)methyl]prop-2-enamide

Cat. No.: B2710735
CAS No.: 2094902-83-5
M. Wt: 201.225
InChI Key: JBYOVDKCMZOCEC-UHFFFAOYSA-N
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Description

N-[(1-benzofuran-3-yl)methyl]prop-2-enamide is a compound that features a benzofuran ring, which is a fused aromatic heterocyclic structure.

Chemical Reactions Analysis

Types of Reactions

N-[(1-benzofuran-3-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the benzofuran ring to dihydrobenzofuran.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzofuran ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzofuran-2,3-dione, while reduction can produce dihydrobenzofuran derivatives.

Scientific Research Applications

N-[(1-benzofuran-3-yl)methyl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-benzofuran-3-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with various enzymes and receptors, modulating their activity. For instance, benzofuran derivatives have been shown to inhibit viral replication by targeting viral enzymes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives such as:

  • Benzofuran-2-carboxamide
  • Benzofuran-3-carboxylic acid
  • Benzofuran-2-ylmethanol

Uniqueness

N-[(1-benzofuran-3-yl)methyl]prop-2-enamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

N-(1-benzofuran-3-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-2-12(14)13-7-9-8-15-11-6-4-3-5-10(9)11/h2-6,8H,1,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYOVDKCMZOCEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=COC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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